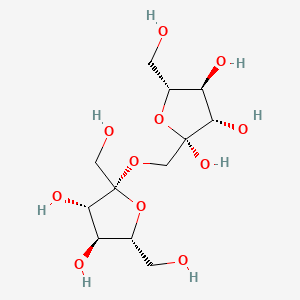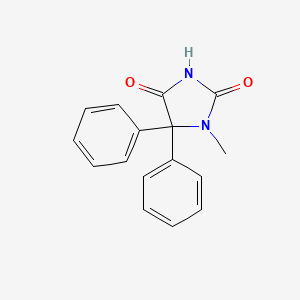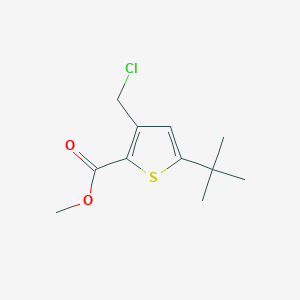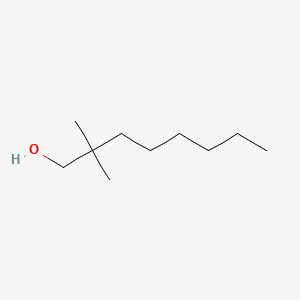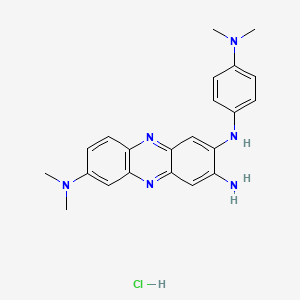
Neutral Violet
Overview
Description
Neutral Violet, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various fields due to its vibrant color and staining properties. The compound is known for its intense purple hue and is commonly used in biological staining, textile dyeing, and as an indicator in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neutral Violet is synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:
Condensation Reaction: Dimethylaniline reacts with benzaldehyde to form leuco base.
Oxidation: The leuco base is then oxidized to form the colored compound, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing Reactants: Dimethylaniline and benzaldehyde are mixed in a reactor.
Catalysis: An acid catalyst, such as hydrochloric acid, is added to facilitate the condensation reaction.
Oxidation: The leuco base is oxidized using an oxidizing agent like sodium dichromate.
Purification: The resulting product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Neutral Violet undergoes various chemical reactions, including:
Oxidation: In basic solutions, this compound can be oxidized to form colorless products.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hydroxide is commonly used in basic solutions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its leuco form.
Substitution: Electrophilic reagents such as bromine can be used for substitution reactions on the aromatic rings.
Major Products:
Oxidation Products: Colorless compounds formed from the oxidation of this compound.
Reduction Products: Leuco base, which is colorless.
Substitution Products: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Neutral Violet has a wide range of applications in scientific research, including:
Biology: Used as a biological stain in microscopy to differentiate between different types of cells and tissues.
Chemistry: Serves as an indicator in titrations and other chemical reactions.
Medicine: Employed in the treatment of fungal infections and as an antiseptic.
Industry: Used in the dyeing of textiles and as a colorant in inks and paints.
Mechanism of Action
Neutral Violet exerts its effects through its ability to bind to various biological molecules. The compound interacts with nucleic acids and proteins, leading to changes in their structure and function. In biological staining, this compound binds to the cell wall components of bacteria, allowing for differentiation between different types of bacteria.
Molecular Targets and Pathways:
Nucleic Acids: this compound binds to DNA and RNA, causing changes in their structure.
Proteins: The compound interacts with proteins, leading to alterations in their function.
Comparison with Similar Compounds
Neutral Violet is unique due to its intense color and staining properties. Similar compounds include:
Methyl Violet: Another triphenylmethane dye with similar staining properties but different shades of violet.
Gentian Violet: Used in similar applications but has a different chemical structure.
Malachite Green: A related dye used in biological staining but with a green color.
Uniqueness: this compound stands out due to its specific staining properties and its ability to bind to both nucleic acids and proteins, making it highly versatile in various applications.
Properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDHXNRSWIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189093 | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-46-7 | |
| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 50030 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


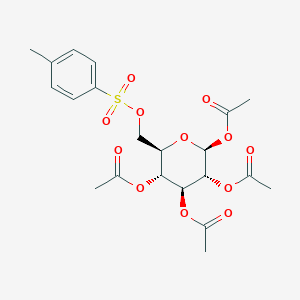
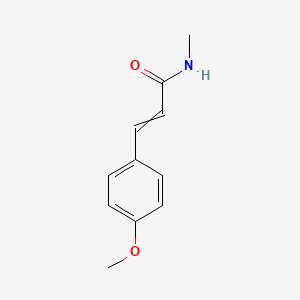
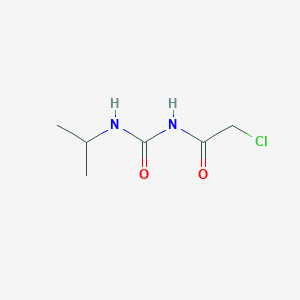
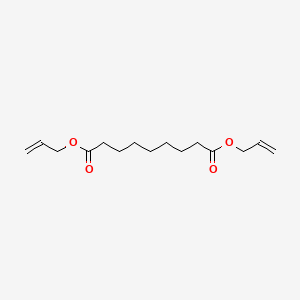

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)

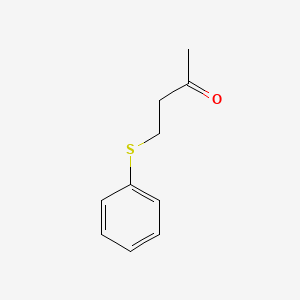
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
